(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also abbreviated as (R)-MHPP, is a synthetic compound. It is derived from the amino acid serine and contains several functional groups including a carboxylic acid ester, an amine protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group attached to a phenyl ring. While its natural origin is not reported, (R)-MHPP serves as a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules [].
(R)-MHPP possesses a chiral center at the second carbon atom, designated by the (R) configuration. The molecule consists of a central propanoic acid chain with a methyl ester group at one end and an amino group protected by a Boc group at the other end. The amine group is further linked to a side chain containing a phenyl ring with a hydroxyl group attached at the para (4th) position []. This structure suggests potential for hydrogen bonding due to the presence of the amine and hydroxyl groups.
The key chemical reactions involving (R)-MHPP focus on its role as a synthetic intermediate.
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as Boc-D-Tyrosine methyl ester or N-Boc-D-Tyr-OMe, is a valuable intermediate for the synthesis of peptides and proteins containing D-Tyrosine, an important non-natural amino acid. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and coupling reactions during peptide chain assembly. [, ]
D-Tyrosine derivatives have been investigated for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Boc-D-Tyr-OMe can be used as a starting material for the synthesis of more complex D-Tyrosine-based inhibitors, which may be useful in understanding and treating diseases associated with abnormal tyrosine kinase activity. []
Boc-D-Tyr-OMe can be employed in the development of antibody-drug conjugates (ADCs), which are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity of drugs. The D-Tyrosine moiety can be incorporated into the linker or payload of the ADC, potentially improving its efficacy and specificity. []